molecular formula C8H15NO B8020695 6b-Tropanol

6b-Tropanol

Cat. No.: B8020695
M. Wt: 141.21 g/mol
InChI Key: PZPVPVJLCPBGRW-RNJXMRFFSA-N
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Description

6b-Tropanol is a tropane alkaloid, a class of naturally occurring chemical compounds that contain a bicyclic structure known as the tropane ring. Tropane alkaloids are primarily found in plants of the Solanaceae and Erythroxylaceae families. These compounds are known for their diverse pharmacological properties, including anticholinergic and stimulant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6b-Tropanol typically involves the reduction of tropinone. Tropinone can be reduced to tropine (3α-tropanol) using specific enzymes such as tropinone reductase I (TR-I). This reduction process is crucial for the production of various tropane alkaloids .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound. This method is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 6b-Tropanol undergoes several types of chemical reactions, including:

    Oxidation: Conversion to tropinone.

    Reduction: Conversion from tropinone.

    Substitution: Formation of ester derivatives.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate.

    Reduction: Enzymatic reduction using tropinone reductase.

    Substitution: Esterification reactions using acyl chlorides or anhydrides.

Major Products Formed:

Scientific Research Applications

6b-Tropanol has numerous applications in scientific research:

Mechanism of Action

6b-Tropanol exerts its effects primarily through its interaction with the cholinergic system. It acts as an anticholinergic agent by blocking the action of the neurotransmitter acetylcholine at muscarinic and nicotinic receptors. This blockade results in various physiological effects, including muscle relaxation and reduced glandular secretions .

Comparison with Similar Compounds

    Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties.

    Scopolamine: Known for its use in treating motion sickness and nausea.

    Cocaine: A stimulant with a similar tropane ring structure but different pharmacological effects.

Uniqueness of 6b-Tropanol: this compound is unique due to its specific interaction with cholinergic receptors and its potential for use in various therapeutic applications. Unlike cocaine, which is primarily a stimulant, this compound’s anticholinergic properties make it valuable for different medical uses .

Properties

IUPAC Name

(1S,5R,6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPVPVJLCPBGRW-RNJXMRFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CCC[C@@H]1[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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